Regioisomeric Differentiation: 5-Fluoropyridin-3-yl vs. 3-Fluoropyridin-4-yl Substitution Patterns
The specific 5-fluoropyridin-3-yl vector unambiguously differentiates this compound from its closest commercially cataloged analog, 5-(3-fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 1855484-93-3). While direct comparative bioassay data between these two building blocks is not publicly available, structure-activity relationship (SAR) data from 1,2,4-oxadiazole patent families establish that the position of the pyridine nitrogen critically determines binding affinity and selectivity for enzymatic targets such as HDAC6 [1][2]. The target compound’s nitrogen vector at the 3-position vs. the 4-position in the comparator is known to result in functionally non-interchangeable isomers.
| Evidence Dimension | Chemical Structure / Regioisomerism |
|---|---|
| Target Compound Data | 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1864357-27-6) |
| Comparator Or Baseline | 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 1855484-93-3) |
| Quantified Difference | Not available (structural comparison only). Patent class-level data indicates high sensitivity of biological target binding to pyridine substitution vectors [1]. |
| Conditions | Structural analysis based on canonical SMILES and patent class-level biological data for 1,2,4-oxadiazole scaffolds. |
Why This Matters
Ensures that procurement of the correct isomer is crucial for reproducible SAR exploration, as positional isomer variations can lead to false negative or false positive structure-activity conclusions.
- [1] Fluoroalkyl-oxadiazoles and uses thereof. (2022). U.S. Patent No. US11926622B2. Extensive examples on the functional consequences of heteroaryl positional isomerism. View Source
- [2] Jianguo Ji, et al. (2008). Novel 1,2,4 Oxadiazole Compounds and Methods of Use Thereof. U.S. Patent Application US20080269236A1. View Source
